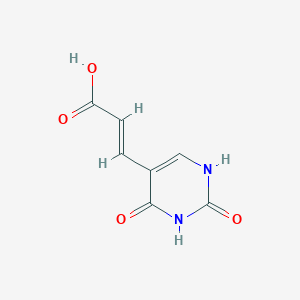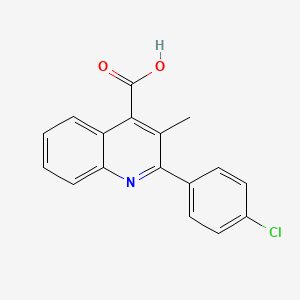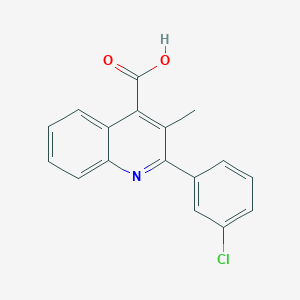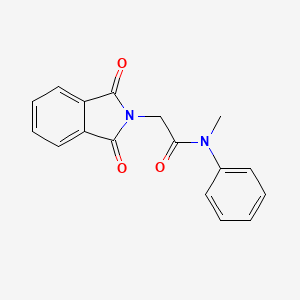![molecular formula C13H17NO5S B1362178 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 377770-58-6](/img/structure/B1362178.png)
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 377770-58-6 . It has a molecular weight of 299.35 . The IUPAC name for this compound is 1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 299.35 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Drug Synthesis
This compound serves as a crucial synthetic block in drug construction due to its piperidine structure, which is a common motif in pharmaceuticals. It’s used in the synthesis of various drugs, particularly those targeting neurological disorders where piperidine derivatives show promise .
Biological Activity Modulation
The piperidine moiety is known to influence biological activity. Researchers utilize this compound to modify the activity of biologically active molecules, potentially leading to the development of new therapeutic agents .
Chemical Synthesis
In chemical synthesis, this compound is employed for its reactivity in forming bonds with other organic molecules, facilitating the creation of complex compounds with potential applications in medicinal chemistry .
Material Science
The unique properties of this compound can be harnessed in material science for the development of new materials with specific characteristics, such as enhanced durability or altered electrical conductivity .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reagent in various analytical methods to quantify or identify other compounds, due to its well-defined structure and properties .
Chromatography
This compound may be used in chromatography as a reference or to help in the separation of substances based on differential partitioning between the mobile and stationary phases .
Pharmacological Research
Given its structural significance, this compound is studied for its pharmacological applications, including its role in drug-receptor interactions and its potential as a lead compound in drug discovery .
Organic Chemistry Education
It’s also used in educational settings to teach students about the synthesis and reactivity of piperidine derivatives, which are relevant to many areas of organic chemistry .
Orientations Futures
Piperidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAQFGECWPIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377867 |
Source


|
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
CAS RN |
377770-58-6 |
Source


|
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)




![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)


